Cucumechinoside B
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Overview
Description
Cucumechinoside B is a triterpene glycoside isolated from sea cucumbers. These marine organisms are known for producing a variety of biologically active compounds, including triterpene glycosides, which have shown significant potential in various biological and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cucumechinoside B involves multiple steps, including the extraction of the compound from sea cucumbers followed by purification processes. The extraction is typically carried out using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. advancements in marine biotechnology and extraction techniques are paving the way for large-scale production. Supercritical fluid extraction and other advanced extraction methods are being explored to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cucumechinoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cucumechinoside B has shown promise in various scientific research applications, including:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Investigated for its cytotoxic effects on cancer cells.
Medicine: Explored for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of Cucumechinoside B involves its interaction with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The compound targets various molecular pathways, including the mitochondrial pathway, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Holothurin A: Another triterpene glycoside from sea cucumbers with similar biological activities.
Frondoside A: Known for its anti-cancer properties.
Echinoside A: Exhibits cytotoxic and anti-inflammatory activities.
Uniqueness
Cucumechinoside B is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
125640-31-5 |
---|---|
Molecular Formula |
C53H82O28S2 |
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-5-hydroxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C53H82O28S2/c1-22(2)16-24(55)17-52(8)43-27(56)18-51(7)26-10-11-31-49(4,5)32(13-14-50(31,6)25(26)12-15-53(43,51)48(63)79-52)75-46-41(34(59)30(21-72-46)80-82(64,65)66)78-44-36(61)35(60)38(23(3)73-44)76-47-42(81-83(67,68)69)39(28(57)20-71-47)77-45-37(62)40(70-9)33(58)29(19-54)74-45/h10,22-23,25,28-47,54,57-62H,11-21H2,1-9H3,(H,64,65,66)(H,67,68,69) |
InChI Key |
PCNIQSXRCOBXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)OS(=O)(=O)O |
Origin of Product |
United States |
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